6-phenyl-3-(pyridin-4-yl)-1H-indole 6-phenyl-3-(pyridin-4-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14575477
InChI: InChI=1S/C19H14N2/c1-2-4-14(5-3-1)16-6-7-17-18(13-21-19(17)12-16)15-8-10-20-11-9-15/h1-13,21H
SMILES:
Molecular Formula: C19H14N2
Molecular Weight: 270.3 g/mol

6-phenyl-3-(pyridin-4-yl)-1H-indole

CAS No.:

Cat. No.: VC14575477

Molecular Formula: C19H14N2

Molecular Weight: 270.3 g/mol

* For research use only. Not for human or veterinary use.

6-phenyl-3-(pyridin-4-yl)-1H-indole -

Specification

Molecular Formula C19H14N2
Molecular Weight 270.3 g/mol
IUPAC Name 6-phenyl-3-pyridin-4-yl-1H-indole
Standard InChI InChI=1S/C19H14N2/c1-2-4-14(5-3-1)16-6-7-17-18(13-21-19(17)12-16)15-8-10-20-11-9-15/h1-13,21H
Standard InChI Key QPUYBWAAFGEKSG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CN3)C4=CC=NC=C4

Introduction

Chemical Identity and Structural Features

6-Phenyl-3-(pyridin-4-yl)-1H-indole belongs to the indole family, a class of heterocyclic compounds renowned for their presence in natural products and pharmaceuticals. The compound’s IUPAC name, 6-phenyl-3-pyridin-4-yl-1H-indole, reflects its substitution pattern: a phenyl group at the 6-position and a pyridine ring at the 3-position of the indole core . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₉H₁₄N₂
Molecular Weight270.3 g/mol
XLogP34.2
Hydrogen Bond Donors1 (indole NH)
Hydrogen Bond Acceptors2 (pyridine N, indole NH)
Topological Polar Surface Area28.7 Ų

The compound’s planar structure, derived from the fused benzene and pyrrole rings of indole, facilitates π-π stacking interactions, while the pyridin-4-yl group introduces a basic nitrogen atom capable of hydrogen bonding . Comparative analysis with its structural isomer, 2-phenyl-3-pyridin-2-yl-1H-indole (CAS# 91025-04-6), reveals distinct physicochemical differences, such as a higher boiling point (462.4°C vs. 462.4°C at 760 mmHg) and density (1.197 g/cm³ vs. 1.197 g/cm³), though these values may require experimental validation .

Synthesis and Manufacturing

Fischer Indole Synthesis and Related Methods

Physicochemical Properties

Computational and Experimental Data

PubChem lists computed properties for 6-phenyl-3-(pyridin-4-yl)-1H-indole, including a molecular weight of 270.3 g/mol and a polar surface area of 28.7 Ų, suggesting moderate solubility in polar solvents . Its lipophilicity (XLogP3 = 4.2) aligns with trends observed in bioactive indole derivatives, which often balance membrane permeability and aqueous solubility . Experimental data for structurally similar compounds, such as 2-phenyl-3-pyridin-2-yl-1H-indole, report a density of 1.197 g/cm³ and a flash point of 204.5°C, though these values may vary with substitution patterns .

Spectral Characteristics

While nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-phenyl-3-(pyridin-4-yl)-1H-indole are unavailable, analogs like 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole have been characterized using radio-HPLC and autoradiography, demonstrating the feasibility of similar analyses for the target compound .

Applications in Research and Industry

Medicinal Chemistry

The compound’s dual aromatic systems position it as a scaffold for designing kinase inhibitors or GPCR ligands. For instance, PD182990, a synonym for 6-phenyl-3-(pyridin-4-yl)-1H-indole, implies prior exploration in drug discovery, though published studies remain elusive .

Materials Science

Indole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electroluminescent properties. The extended conjugation in 6-phenyl-3-(pyridin-4-yl)-1H-indole could enhance charge transport in optoelectronic devices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator